Cas no 651735-61-4 (8-Iodo-3,4-dihydronaphthalen-1(2H)-one)

8-Iodo-3,4-dihydronaphthalen-1(2H)-one is a halogenated ketone derivative of 1-tetralone, featuring an iodine substituent at the 8-position of the naphthalene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, due to the reactivity of the iodine moiety. Its partially saturated naphthalene core offers stability while retaining reactivity for further functionalization. The compound is useful in pharmaceutical and materials science research, where it can be employed to construct complex polycyclic frameworks or as a precursor for bioactive molecules. Proper handling under inert conditions is recommended due to potential sensitivity to light and air.
8-Iodo-3,4-dihydronaphthalen-1(2H)-one structure
651735-61-4 structure
Product Name:8-Iodo-3,4-dihydronaphthalen-1(2H)-one
CAS No:651735-61-4
MF:C10H9IO
MW:272.082335233688
MDL:MFCD09751534
CID:502338
PubChem ID:11254275
Update Time:2025-06-08

8-Iodo-3,4-dihydronaphthalen-1(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 8-Iodo-3,4-dihydronaphthalen-1(2H)-one
    • 1(2H)-Naphthalenone,3,4-dihydro-8-iodo-
    • 8-IODO-1-TETRALONE
    • 8-iodo-3,4-dihydro-2H-naphthalen-1-one
    • 8-iodo-1,2,3,4-tetrahydronaphthalen-1-one
    • SCHEMBL19899072
    • FT-0654266
    • 8-iodotetralone
    • BBB73561
    • AKOS015915218
    • 8-Iodotetralin-1-one
    • A834993
    • 651735-61-4
    • DTXSID70460273
    • MDL: MFCD09751534
    • Inchi: 1S/C10H9IO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2
    • InChI Key: NNLDWWGXUOHAJW-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC2=C1C(CCC2)=O

Computed Properties

  • Exact Mass: 271.97000
  • Monoisotopic Mass: 271.96981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.757
  • Boiling Point: 345.7°C at 760 mmHg
  • Flash Point: 162.8°C
  • Refractive Index: 1.644
  • PSA: 17.07000
  • LogP: 2.81020

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8-Iodo-3,4-dihydronaphthalen-1(2H)-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:651735-61-4)8-Iodo-3,4-dihydronaphthalen-1(2H)-one
Order Number:A834993
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:32
Price ($):490.0
Email:sales@amadischem.com

Additional information on 8-Iodo-3,4-dihydronaphthalen-1(2H)-one

Introduction to 8-Iodo-3,4-dihydronaphthalen-1(2H)-one (CAS No. 651735-61-4)

8-Iodo-3,4-dihydronaphthalen-1(2H)-one, with the CAS number 651735-61-4, is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes an iodine substituent on the naphthalene ring and a ketone functional group. The combination of these features makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The chemical structure of 8-Iodo-3,4-dihydronaphthalen-1(2H)-one is particularly noteworthy due to its potential for diverse chemical transformations. The iodine atom can serve as a versatile leaving group, facilitating various cross-coupling reactions such as Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. These reactions are crucial in the synthesis of complex organic molecules and are widely used in the development of new drugs and materials.

In recent years, 8-Iodo-3,4-dihydronaphthalen-1(2H)-one has been extensively studied for its applications in medicinal chemistry. One notable area of research involves its use as a building block in the synthesis of potential anticancer agents. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported the synthesis of several derivatives of 8-Iodo-3,4-dihydronaphthalen-1(2H)-one that exhibited potent antiproliferative activity against various cancer cell lines. The researchers found that these derivatives selectively inhibited the growth of cancer cells while showing minimal toxicity to normal cells.

Beyond cancer research, 8-Iodo-3,4-dihydronaphthalen-1(2H)-one has also been explored for its potential in the development of anti-inflammatory drugs. A study published in the Bioorganic & Medicinal Chemistry Letters (2020) demonstrated that certain derivatives of this compound exhibited significant anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response. These findings suggest that 8-Iodo-3,4-dihydronaphthalen-1(2H)-one could serve as a valuable starting point for the design of novel anti-inflammatory agents.

The synthetic accessibility of 8-Iodo-3,4-dihydronaphthalen-1(2H)-one is another factor contributing to its widespread use in research and development. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One such method involves the iodination of 3,4-dihydronaphthalen-1(2H)-one using N-chlorosuccinimide (NCS) and potassium iodide (KI) under mild conditions. This reaction provides high yields and excellent purity, making it suitable for large-scale production.

In addition to its applications in medicinal chemistry, 8-Iodo-3,4-dihydronaphthalen-1(2H)-one has also found use in materials science. Researchers have explored its potential as a precursor for the synthesis of functionalized polymers and organic semiconductors. A study published in the Polymer Chemistry (2019) reported the successful polymerization of derivatives of this compound to form conjugated polymers with tunable electronic properties. These polymers have shown promise in applications such as organic photovoltaics and light-emitting diodes (LEDs).

The versatility of 8-Iodo-3,4-dihydronaphthalen-1(2H)-one extends to its use as a probe molecule in chemical biology. Its ability to undergo selective chemical modifications makes it an ideal candidate for studying protein-protein interactions and enzyme inhibition mechanisms. For example, a study published in the Biochemical Journal (2018) utilized derivatives of this compound to investigate the binding interactions between specific enzymes and their substrates. The insights gained from these studies have contributed to a deeper understanding of biological processes at the molecular level.

In conclusion, 8-Iodo-3,4-dihydronaphthalen-1(2H)-one (CAS No. 651735-61-4) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and synthetic accessibility make it an invaluable tool for researchers working on new drug discovery, materials science, and chemical biology. As ongoing research continues to uncover new applications and properties, it is clear that this compound will remain an important focus in future scientific endeavors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:651735-61-4)8-Iodo-3,4-dihydronaphthalen-1(2H)-one
A834993
Purity:99%
Quantity:1g
Price ($):490.0
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